Technical Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Technical Guide: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
This technical guide provides an in-depth analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , a specialized heterocyclic building block and bioisostere used in medicinal chemistry.[1]
Executive Summary
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a heterocyclic amine derivative characterized by a piperidine ring substituted at the C2 position with a 5-methyl-1,2,4-oxadiazole moiety.[1][2] In drug discovery, this compound serves as a critical bioisostere for pipecolic acid (2-piperidinecarboxylic acid) derivatives, esters, and amides.[1]
By replacing the labile carbonyl group of an ester or acid with the metabolically stable 1,2,4-oxadiazole ring, researchers utilize this scaffold to improve the pharmacokinetic profile (half-life, lipophilicity, and blood-brain barrier penetration) of neuroactive ligands, particularly those targeting nicotinic acetylcholine receptors (nAChRs) or GABA transporters.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Structure[1][4]
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IUPAC Name: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride[1]
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Molecular Weight: 167.21 g/mol (Free base) / ~203.67 g/mol (HCl salt)[1]
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Chirality: The C2 position of the piperidine ring is a chiral center.[1] The compound can exist as the (R) or (S) enantiomer, or as a racemate.[1]
Structural Analysis
The molecule consists of two distinct domains:[1]
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The Piperidine Ring (Saturated Heterocycle): Provides a secondary amine handle for further functionalization and a semi-rigid aliphatic scaffold often mimicking proline or pipecolic acid.[1]
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The 1,2,4-Oxadiazole Ring (Aromatic Heterocycle): Acts as a planar, electron-deficient bioisostere of a carboxylic ester (-COOR) or amide (-CONHR).[1]
Physicochemical Data Table
| Property | Value (Predicted/Experimental) | Context |
| Appearance | White to Off-white Solid | Hygroscopic crystalline powder (HCl salt) |
| Solubility | High in Water, DMSO, Methanol | Polar ionic salt form |
| pKa (Base) | ~9.5 - 10.5 | Piperidine secondary amine (protonated) |
| pKa (Acid) | < 0 | Oxadiazole nitrogen is weakly basic |
| LogP | ~0.5 - 1.2 | More lipophilic than the corresponding acid |
| H-Bond Donors | 2 (NH, HCl) | Salt form |
| H-Bond Acceptors | 3 (N, O in oxadiazole) | Interaction points for receptor binding |
Synthesis & Production: The Amidoxime Route[1]
The most robust synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an activated carboxylic acid derivative.[1] For the piperidine derivative, protection of the secondary amine is strictly required to prevent side reactions.[1]
Retrosynthetic Analysis
The target molecule is assembled via the cyclization of N-Boc-piperidine-2-carboxamidoxime with an acetylating agent (Acetic Anhydride or Acetyl Chloride).[1]
Detailed Synthetic Protocol
Step 1: Synthesis of the Amidoxime Intermediate
Reagents: N-Boc-2-cyanopiperidine, Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Potassium Carbonate (K₂CO₃), Ethanol/Water.[1]
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Dissolve N-Boc-2-cyanopiperidine (1.0 eq) in Ethanol (10 vol).
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Add Hydroxylamine hydrochloride (1.5 eq) and K₂CO₃ (1.5 eq) dissolved in a minimum amount of water.
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Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (conversion of nitrile to polar amidoxime).[1]
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Concentrate the solvent, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.[1]
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Result: tert-Butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate.
Step 2: Cyclization to 1,2,4-Oxadiazole
Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride, Pyridine (cat.), Toluene or DMF.[1]
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Dissolve the Amidoxime intermediate from Step 1 in Toluene.[1]
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Add Acetic Anhydride (1.2 eq). Stir at RT for 1 hour to form the O-acetylated intermediate.
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Heat the reaction mixture to reflux (110°C) for 3–5 hours to induce cyclodehydration.
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Note: Water is a byproduct; using a Dean-Stark trap can drive conversion.[1]
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-
Cool, wash with NaHCO₃ (sat.[1] aq.) to remove excess acid.[1]
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Purify via silica gel chromatography (Hexane/EtOAc).
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Result: tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).[1]
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Dissolve the N-Boc protected oxadiazole in Dioxane (or DCM).[1]
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Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
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Stir at Room Temperature for 2–4 hours.
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Precipitate the product by adding Diethyl Ether.[1]
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Filter the white solid and dry under vacuum.[1]
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Final Product: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .
Synthetic Workflow Diagram
Caption: Step-wise synthetic route via the amidoxime intermediate, utilizing Boc-protection strategy.
Medicinal Chemistry Applications
Bioisosterism: The "Non-Hydrolyzable Ester"
The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COOR) and amides (-CONHR).[1]
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Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to esterases found in plasma and the liver, significantly extending the in vivo half-life of the compound.[1]
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Geometry: The 3,5-disubstitution pattern mimics the bond angles of the ester linkage, preserving the pharmacophore's spatial orientation.[1]
Pharmacological Targets
Researchers employ this scaffold primarily in the design of ligands for:
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Nicotinic Acetylcholine Receptors (nAChRs): The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the oxadiazole oxygen/nitrogen atoms act as hydrogen bond acceptors.[1]
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GABA Transporters (GAT): As a rigid analog of pipecolic acid (a GABA homolog), this compound serves as a template for GAT inhibitors.[1]
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Proline Mimetics: In peptidomimetics, this unit replaces proline residues to lock conformation and prevent proteolytic cleavage.[1]
Mechanism of Action (Ligand-Receptor Interaction)
Caption: Pharmacophore mapping showing the cationic interaction of the piperidine amine and H-bonding of the oxadiazole.[1]
Safety & Handling Guidelines
Hazard Identification
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H302: Harmful if swallowed.[1]
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H315/H319: Causes skin irritation / Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Storage & Stability[1]
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator.
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Temperature: -20°C for long-term storage.
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Stability: Stable in solution (DMSO/Water) for 24 hours at RT. Avoid strong bases which will deprotonate the amine.[1]
References
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Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]
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Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as ester bioisosteres."[1] Organic & Biomolecular Chemistry, 2004.[1][2] Link
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Sigma-Aldrich. "Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (Related Isomer MSDS)." Merck KGaA, 2024.[1] Link
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PubChem. "5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (Isomer Data)." National Library of Medicine.[1] Link[1]
